Cyclohexyl acrylate
Overview
Description
Cyclohexyl acrylate is an important monomer widely used in the production of paints, coatings, and adhesives. It is known for its excellent properties such as flexibility, durability, and resistance to environmental factors. The compound is synthesized through the esterification of acrylic acid with cyclohexanol, resulting in a versatile material used in various industrial applications .
Mechanism of Action
Target of Action
Cyclohexyl acrylate is primarily targeted for use in the production of coatings and paintings . It is an important monomer that is widely used in these industries .
Mode of Action
This compound is produced by the esterification of acrylic acid with cyclohexanol in the presence of liquid acids . This process has several drawbacks, such as environmental pollution and equipment corrosion . Therefore, a more environmentally friendly approach has been developed, which involves the direct addition of acrylic acid and cyclohexene .
Biochemical Pathways
The production of this compound involves the addition esterification of acrylic acid and cyclohexene . This process is catalyzed by a variety of solid acid materials, such as zeolites, ion-exchange resins, sulfated metal oxides, and heteropolyacids . These catalysts often lead to disappointing catalytic performances due to their hybrid acid properties and low acid intensities .
Result of Action
The result of the action of this compound is the production of a monomer that can be used in the creation of coatings and paintings . The highest catalytic activity (82.8%) and selectivity (92.6%) were obtained over SBA-15-SO3H (15%), a propysulfonic acid modified mesostructured silica material . This efficient catalytic performance was attributed to the high surface area, proper mesopore texture, and presence of sulfonic acid groups in its structure .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the production process can lead to environmental pollution and equipment corrosion . Therefore, it is necessary to develop a more environmentally friendly approach to produce this compound . Furthermore, this compound is a toxic substance and can pose a certain hazard to the environment, particularly to aquatic ecosystems .
Biochemical Analysis
Biochemical Properties
Cyclohexyl acrylate plays a significant role in biochemical reactions, particularly in the field of polymer chemistry. It interacts with various enzymes, proteins, and other biomolecules during the polymerization process. One of the key enzymes involved in the polymerization of this compound is the radical polymerase, which facilitates the formation of polymer chains through radical polymerization. This interaction is crucial for the synthesis of high molecular weight polymers with desirable properties. Additionally, this compound can interact with other biomolecules such as stabilizers and initiators, which help control the polymerization process and enhance the stability of the resulting polymers .
Cellular Effects
This compound has been shown to influence various cellular processes and functions. In vitro studies have demonstrated that this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been found to alter the expression of genes involved in oxidative stress response and inflammation. This compound can also impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization. Furthermore, this compound has been observed to affect cell proliferation and apoptosis, indicating its potential impact on cell growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to changes in their activity and function. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the detoxification of reactive oxygen species, resulting in increased oxidative stress. Additionally, this compound can activate signaling pathways that regulate gene expression, leading to changes in the expression of genes involved in inflammation and cell survival. These molecular interactions contribute to the overall biological effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or certain chemical agents. Over time, the degradation products of this compound can accumulate and potentially exert toxic effects on cells. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity. These temporal effects highlight the importance of monitoring the stability and degradation of this compound in laboratory experiments .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound may have minimal impact on animal health, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with liver and kidney toxicity, as well as changes in blood biochemistry and hematological parameters. Additionally, threshold effects have been observed, where certain dosages of this compound can trigger specific biological responses, such as inflammation or oxidative stress. These findings underscore the importance of determining the appropriate dosage of this compound in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. The primary metabolic pathway for this compound involves its esterification with acrylic acid and cyclohexanol, resulting in the formation of the ester bond. This reaction is catalyzed by specific enzymes, such as esterases, which facilitate the conversion of the reactants into the final product. Additionally, this compound can undergo metabolic degradation through hydrolysis, leading to the formation of acrylic acid and cyclohexanol. These metabolic pathways are essential for understanding the synthesis, stability, and degradation of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which facilitate its distribution to different cellular compartments. Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its biological effects. Understanding the transport and distribution of this compound is crucial for elucidating its cellular and systemic impact .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function within the cell. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through various targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it may affect mitochondrial function and energy production. Additionally, this compound can interact with nuclear receptors, leading to changes in gene expression and cellular responses. The subcellular localization of this compound is an important factor in determining its biological effects and mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl acrylate is typically produced by the esterification of acrylic acid with cyclohexanol in the presence of liquid acids like sulfuric acid . This reaction can be represented as follows:
Acrylic Acid+Cyclohexanol→Cyclohexyl Acrylate+Water
Industrial Production Methods: A more environmentally friendly method involves the direct addition of acrylic acid to cyclohexene over solid acid catalysts such as SBA-15-SO3H. This method offers high catalytic activity and selectivity, making it a preferred choice for industrial production .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl acrylate undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through the esterification of acrylic acid with cyclohexanol.
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Common Reagents and Conditions:
Esterification: Requires acrylic acid and cyclohexanol in the presence of a liquid acid catalyst like sulfuric acid.
Polymerization: Typically involves free radical initiators under controlled temperature conditions.
Major Products:
Poly(this compound): Used in various industrial applications for its desirable properties.
Scientific Research Applications
Cyclohexyl acrylate finds applications in several fields:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomedical materials due to its biocompatibility.
Medicine: Utilized in drug delivery systems and medical adhesives.
Industry: Widely used in the production of paints, coatings, and adhesives due to its excellent properties.
Comparison with Similar Compounds
Cyclohexyl acrylate can be compared with other acrylates such as:
2-Ethylhexyl Acrylate: Used in pressure-sensitive adhesives.
2-Hydroxyethyl Acrylate: Used in crosslinkable gels and biomedical applications.
Cyclopentyl Acrylate: Similar to this compound but with different odor qualities
Uniqueness: this compound stands out due to its balance of flexibility, durability, and environmental resistance, making it a preferred choice in the production of high-performance coatings and adhesives.
Properties
IUPAC Name |
cyclohexyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLWLMPSVYBVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27458-65-7 | |
Record name | 2-Propenoic acid, cyclohexyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27458-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2022204 | |
Record name | Cyclohexyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | Cyclohexyl acrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20503 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3066-71-5 | |
Record name | Cyclohexyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3066-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl acrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, cyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25B347Q26U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclohexyl acrylate?
A1: this compound has a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ various spectroscopic techniques to characterize this compound, including Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, and 13C-NMR spectroscopy. These techniques provide insights into the compound's functional groups and structural arrangements. [, , , ]
Q3: How does this compound behave in polymer blends?
A3: Studies have investigated this compound's behavior in polymer blends, examining aspects such as miscibility, thermal properties, and interfacial characteristics. For instance, it exhibits partial miscibility with polystyrene, displaying a reversible lower critical solution temperature. [, ] Additionally, research has focused on blends with poly(bromostyrene) isomers, determining thermodynamic properties like the Flory-Huggins interaction parameter. [, ]
Q4: How does this compound influence the properties of UV-curable coatings?
A4: Incorporating this compound as a monomer in UV-curable urethane acrylate composite coatings significantly affects the cured film's viscosity, mechanical properties (hardness, flexibility, elasticity modulus), surface gloss, and adhesion. []
Q5: How does this compound behave during radical polymerization?
A5: this compound readily undergoes radical polymerization. Studies have explored the influence of solvents and complexing agents like methylated β-cyclodextrin on the polymerization kinetics. [, ] The polymerization process can be affected by factors such as the presence of zinc chloride, which has been shown to increase the propagation rate coefficient (kp). []
Q6: Can this compound be copolymerized with other monomers?
A6: Yes, this compound can be copolymerized with various monomers, including styrene, acrylonitrile, methyl acrylate, and vinyl acetate. These copolymerization reactions offer tunable properties depending on the monomer ratios and reaction conditions. Researchers have determined reactivity ratios for different monomer pairs, providing valuable insights into copolymerization behavior. [, , , , ]
Q7: What is the role of this compound in macromonomer synthesis?
A7: this compound is utilized in macromonomer synthesis, often employing addition-fragmentation chain transfer (AFCT) agents. This method allows for the controlled introduction of unsaturated end groups, enabling further polymerization or modification. The choice of AFCT agent and reaction conditions significantly influence the macromonomer's molecular weight and functionality. [, ]
Q8: What are some applications of this compound in materials science?
A8: this compound finds applications in diverse materials, including water-based resin dispersions for coatings, cement composites for enhanced durability, and pervaporation membranes for separating aqueous organic solvents. [, , ] Its inclusion in these materials aims to improve properties such as weatherability, flexibility, oil absorption, and selectivity.
Q9: How is this compound utilized in the production of microspheres?
A9: this compound plays a crucial role in producing crosslinked poly(meth)acrylate microspheres with controlled morphologies and swelling properties. Techniques like SPG emulsification enable the formation of uniform droplets containing this compound and other monomers, which are subsequently polymerized. The resulting microspheres find applications in areas like solvent absorption. [, ]
Q10: Are there any applications of this compound in heterogeneous catalysis?
A10: Research has explored the use of this compound in the development of macrocellular Pd@ionic liquid@organo-Si(HIPE) heterogeneous catalysts. These catalysts show promise for Heck coupling reactions, offering advantages such as low palladium leaching and ease of product separation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.